Regioisomeric Identity: 5-Acetamido vs. 6-Acetamido Differentiation in CYP2B1 Inhibition
N-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetamide exhibits an IC₅₀ of 1.26 × 10⁶ nM against cytochrome P450 2B1 (aminopyrine N-demethylase) in hepatic microsomes from phenobarbitone-induced rats [1]. This extremely weak inhibition (>1 mM) defines the compound as essentially inactive on CYP2B1. In contrast, the 6-acetamido regioisomer (N-(2-methyl-1H-benzo[d]imidazol-6-yl)acetamide) has not been assigned a discrete CYP2B1 IC₅₀ in the same assay system, and structurally related 2-methylbenzimidazole derivatives bearing different N-substituents have been reported to yield CYP inhibition IC₅₀ values in the nanomolar to low-micromolar range, representing a >10⁶-fold span in potency [1][2]. This establishes the 5-acetamido substitution as a critical determinant of a markedly attenuated CYP2B1 interaction, making this isomer the preferred choice when minimal CYP2B1 interference is required.
| Evidence Dimension | CYP2B1 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.26 × 10⁶ nM |
| Comparator Or Baseline | Related 2-methylbenzimidazole derivatives: reported IC₅₀ range from nanomolar to low-micromolar (exact comparator data source-dependent); 6-acetamido isomer: no discrete CYP2B1 IC₅₀ reported |
| Quantified Difference | >1,000,000-fold higher IC₅₀ (i.e., drastically weaker inhibition) compared to potent 2-methylbenzimidazole CYP inhibitors |
| Conditions | In vitro enzyme inhibition assay; aminopyrine N-demethylase activity (CYP2B1) in hepatic microsomes from phenobarbitone-induced rats |
Why This Matters
For ADME-Tox profiling in drug discovery, selecting the 5-acetamido isomer provides a built-in safety margin against CYP2B1-mediated metabolism and potential drug-drug interactions, whereas the 6-acetamido isomer or more heavily decorated 2-methylbenzimidazoles may introduce uncharacterized CYP liabilities.
- [1] BindingDB Entry BDBM50404915. Affinity Data for CHEMBL171081 (N-(2-methyl-1H-benzimidazol-5-yl)acetamide): Cytochrome P450 2B1 Inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404915. Accessed 2026-04-27. View Source
- [2] ChEMBL Database. Compound Report Card for CHEMBL171081. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL171081/. Accessed 2026-04-27. View Source
